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Abstract

This technical guide provides a comprehensive overview of TIM-063, a potent and selective,
cell-permeable inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). TIM-
063 acts as an ATP-competitive inhibitor, targeting the catalytic domain of both CaMKKa and
CaMKK{J isoforms. This document details the pharmacological properties of TIM-063, including
its inhibitory constants, and provides in-depth experimental protocols for its characterization
and use in cellular and biochemical assays. Furthermore, this guide illustrates the CaMKK
signaling pathway and relevant experimental workflows through detailed diagrams to facilitate a
deeper understanding of TIM-063 as a research tool and a potential lead compound for
therapeutic development.

Introduction

Calcium/calmodulin-dependent protein kinase kinase (CaMKK) is a key upstream activator of
several important serine/threonine kinases, including CaM-kinase | (CaMKIl), CaM-kinase IV
(CaMKI1V), and AMP-activated protein kinase (AMPK).[1][2] Through the phosphorylation and
activation of these downstream targets, CaMKK plays a crucial role in a multitude of cellular
processes. These processes include neuronal development and plasticity, transcriptional
regulation, and metabolic control.[1][2] Dysregulation of the CaMKK signaling pathway has
been implicated in various pathological conditions, such as cancer, metabolic disorders, and
neurological diseases.[1]

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b15616623?utm_src=pdf-interest
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6688609/
https://researchmap.jp/tokumit/published_papers/45883760?lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC6688609/
https://researchmap.jp/tokumit/published_papers/45883760?lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC6688609/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

TIM-063 (2-hydroxy-3-nitro-7H-benzo[de]benzo[3][4]imidazo[2,1-a]isoquinolin-7-one) has
emerged as a valuable molecular probe for elucidating the physiological and pathological roles
of CaMKK.[5][6] Derived from the earlier CaMKK inhibitor STO-609, TIM-063 exhibits improved
potency and similar efficacy against both CaMKK isoforms.[6] Its cell-permeability allows for the
investigation of CaMKK function in cellular contexts.[4][5] This guide serves as a technical
resource for researchers utilizing TIM-063, providing essential data and detailed
methodologies.

Chemical and Physical Properties

TIM-063 is a small molecule with the following chemical properties:

Property Value

] 2-hydroxy-3-nitro-7H-benzo[de]benzo[3]
Chemical Name
[4]imidazo[2,1-a]isoquinolin-7-one

Molecular Formula C1sHoN304
Molecular Weight 331.29 g/mol
CAS Number 2493978-38-2

Data Presentation: Inhibitory Activity

TIM-063 is an ATP-competitive inhibitor of both CaMKKa and CaMKK{@. Its inhibitory potency
has been characterized by determining its half-maximal inhibitory concentration (ICso) and its
binding affinity (Ki).

Table 1: In Vitro Inhibitory Activity of TIM-063 against CaMKK Isoforms

Target Ki (uM) ICso0 (M) Reference(s)
CaMKKa 0.35 0.63 [51[7]
CaMKKp 0.2 0.96 [51[7]
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In cellular assays, TIM-063 effectively inhibits the ionomycin-induced phosphorylation of
downstream CaMKK targets.

Table 2: Cellular Inhibitory Activity of TIM-063

Cellular Target

. Cell Line ICs0 (M) Reference(s)
Inhibition
lonomycin-induced
hosphorylation of
PROSPROTY HelLa ~0.3 [41[8]

CaMKI, CaMKIlV, and
AMPKa

Recent studies using chemical proteomics have identified the AP2-associated protein kinase 1
(AAK1) as a potential off-target of TIM-063, albeit with lower potency.

Table 3: Off-Target Inhibitory Activity of TIM-063

Off-Target ICs0 (UM) Reference(s)

AAK1 8.51 [9]

Signaling Pathways and Experimental Workflows
CaMKK Signaling Pathway

An increase in intracellular calcium (Ca?*) leads to the binding of Ca2* to calmodulin (CaM).
The Caz*/CaM complex then binds to and activates CaMKK. Activated CaMKK, in turn,
phosphorylates and activates its downstream kinase targets, initiating a cascade of signaling
events that regulate diverse cellular functions.
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CaMKK Signaling Pathway and Inhibition by TIM-063.

Experimental Workflow: In Vitro Kinase Assay

The inhibitory effect of TIM-063 on CaMKK activity can be quantified using an in vitro kinase
assay. This typically involves the use of a radioactive ATP isotope ([y-32P]ATP) and a known

CaMKK substrate.
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Workflow for In Vitro CaMKK Inhibition Assay.

Experimental Workflow: Cellular Assay for CaMKK
Inhibition
To assess the efficacy of TIM-063 in a cellular environment, cells are treated with the inhibitor

prior to stimulation with a calcium ionophore like ionomycin. The phosphorylation status of
downstream CaMKK targets is then analyzed, typically by Western blotting.
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Workflow for Cellular CaMKK Inhibition Assay.

Experimental Protocols
Proposed Synthesis of TIM-063

While a detailed, step-by-step synthesis protocol for TIM-063 is not readily available in the
public domain, a plausible synthetic route can be proposed based on the general synthesis of
benzo[3][4]imidazo[2,1-a]isoquinoline derivatives. The synthesis likely involves the
condensation of a substituted 1,8-naphthalic anhydride with a substituted o-phenylenediamine.

Step 1: Synthesis of 3-hydroxy-4-nitronaphthalic anhydride. Starting from 1,8-naphthalic
anhydride, nitration followed by hydroxylation would yield the key intermediate, 3-hydroxy-4-
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nitronaphthalic anhydride.

Step 2: Condensation with o-phenylenediamine. 3-hydroxy-4-nitronaphthalic anhydride is then
condensed with o-phenylenediamine in a suitable solvent, such as acetic acid or ethanol, under
reflux conditions. This reaction forms the central imidazo[2,1-a]isoquinoline core structure of
TIM-063.

Step 3: Purification. The crude product is then purified by recrystallization or column
chromatography to yield pure TIM-063.

In Vitro CaMKK Kinase Assay

This protocol is for determining the in vitro inhibitory activity of TIM-063 on CaMKKa or
CaMKKp.

Materials:

o Recombinant active CaMKKa or CaMKK[

o CaMKK substrate (e.g., recombinant inactive CaMKI)
e TIM-063

o Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM (-glycerolphosphate, 25 mM
MgClz, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

o [y-2P]ATP

o SDS-PAGE gels, buffers, and apparatus
e Phosphorimager or autoradiography film
Procedure:

o Prepare a reaction mixture containing Kinase Assay Buffer, recombinant CaMKK, CaMKK
substrate, and Ca?*/Calmodulin.
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e Add varying concentrations of TIM-063 (or DMSO as a vehicle control) to the reaction
mixture and incubate for 10 minutes at room temperature.

« Initiate the kinase reaction by adding [y-32P]ATP (final concentration ~100 uM).
 Incubate the reaction at 30°C for 20-30 minutes.

o Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
o Separate the proteins by SDS-PAGE.

e Dry the gel and expose it to a phosphorimager screen or autoradiography film.

« Quantify the phosphorylation of the substrate band and calculate the percentage of inhibition
for each TIM-063 concentration to determine the ICso value.

Cellular Assay for CaMKK Inhibition in HeLa or COS-7
Cells

This protocol describes how to assess the ability of TIM-063 to inhibit CaMKK activity in a
cellular context.

Materials:

HelLa or COS-7 cells

e Complete culture medium (e.g., DMEM with 10% FBS)

e TIM-063

e lonomycin

e PBS (Phosphate-Buffered Saline)

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o BCA protein assay kit
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Primary antibodies against phospho-CaMKI (Thrl177), phospho-CaMKIV (Thrl196), phospho-
AMPKa (Thrl72), and total protein controls.

HRP-conjugated secondary antibodies

Chemiluminescent substrate for Western blotting

Western blotting equipment

Procedure:

Cell Culture: Culture HeLa or COS-7 cells in complete medium to ~80% confluency.

 Inhibitor Treatment: Pre-incubate the cells with varying concentrations of TIM-063 (e.g., 0.1
to 30 uM) or DMSO for 1-6 hours.

e Stimulation: Add ionomycin (e.g., 1-2 uM) to the culture medium and incubate for 5-10
minutes to induce a calcium influx.

o Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

o Protein Quantification: Determine the protein concentration of the cell lysates using a BCA
assay.

o Western Blotting:
o Separate equal amounts of protein from each sample by SDS-PAGE.
o Transfer the proteins to a PVDF or nitrocellulose membrane.
o Block the membrane with 5% BSA or non-fat milk in TBST.
o Incubate the membrane with the primary antibody overnight at 4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

o Wash the membrane again and detect the signal using a chemiluminescent substrate.
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e Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them
to the total protein levels to determine the dose-dependent inhibition by TIM-063.

Kinobeads-Based Chemical Proteomics for Target
Identification

This protocol outlines a method to identify the cellular targets of TIM-063 using an affinity-
based chemical proteomics approach.[9]

Materials:

TIM-063-conjugated sepharose beads (Kinobeads)

o Control sepharose beads

e Cell or tissue lysate

o Lysis/binding buffer

o Wash buffer

 Elution buffer (containing a high concentration of free TIM-063 or a denaturing agent)

« Mass spectrometry equipment and reagents

Procedure:

o Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

e Affinity Pulldown: Incubate the lysate with TIM-063-conjugated sepharose beads and control
beads for 1-2 hours at 4°C.

e Washing: Wash the beads extensively with wash buffer to remove non-specifically bound
proteins.

 Elution: Elute the specifically bound proteins from the TIM-063 beads using an elution buffer.

» Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
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» Data Analysis: Compare the proteins identified from the TIM-063 beads to those from the
control beads to identify specific binding partners of TIM-063.

Conclusion

TIM-063 is a potent and selective inhibitor of CaMKKa and CaMKKJ[, serving as an invaluable
tool for studying the roles of these kinases in cellular signaling. Its cell-permeability makes it
suitable for both in vitro and in vivo (cellular) studies. This technical guide provides a
comprehensive resource for researchers, offering key quantitative data and detailed
experimental protocols to facilitate the effective use of TIM-063 in investigating the CaMKK
signaling pathway and its implications in health and disease. Further research into the off-target
effects and the development of more specific derivatives may enhance its utility as both a
research tool and a potential therapeutic lead.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616623#tim-063-as-a-camkk-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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